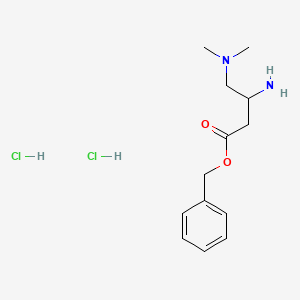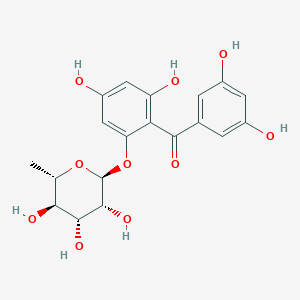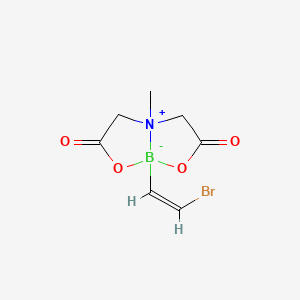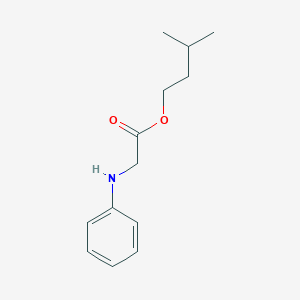
Benzyl (R)-3-Amino-4-(dimethylamino)butanoate Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl ®-3-Amino-4-(dimethylamino)butanoate Dihydrochloride is a chemical compound with a complex structure, often used in various scientific research applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-3-Amino-4-(dimethylamino)butanoate Dihydrochloride typically involves multiple steps, including the protection of functional groups, formation of intermediates, and final deprotection. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl ®-3-Amino-4-(dimethylamino)butanoate Dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often require controlled temperatures, specific solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Benzyl ®-3-Amino-4-(dimethylamino)butanoate Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl ®-3-Amino-4-(dimethylamino)butanoate Dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the cellular level. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl benzoate: Used in the treatment of scabies and lice, with a different mechanism of action.
Benzylamine: Employed in organic synthesis and as a precursor for various chemicals.
Propiedades
Fórmula molecular |
C13H22Cl2N2O2 |
|---|---|
Peso molecular |
309.2 g/mol |
Nombre IUPAC |
benzyl 3-amino-4-(dimethylamino)butanoate;dihydrochloride |
InChI |
InChI=1S/C13H20N2O2.2ClH/c1-15(2)9-12(14)8-13(16)17-10-11-6-4-3-5-7-11;;/h3-7,12H,8-10,14H2,1-2H3;2*1H |
Clave InChI |
NGCJFDXSIDJWIR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(CC(=O)OCC1=CC=CC=C1)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6S)-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13445136.png)
![6-Chloro-2-oxo-N-[1-(phenylmethyl)-1H-pyrazol-5-yl]-3(2H)-benzoxazolepropanamide](/img/structure/B13445147.png)
![[(2~{S},3~{R})-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxidanylidene-2,3-dihydro-1,5-benzothiazepin-3-yl] ethanoate](/img/structure/B13445150.png)

![(R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13445165.png)






![[3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B13445203.png)
![3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide](/img/structure/B13445206.png)
